5-甲氧基-2-(甲硫基)-1,3-苯并噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

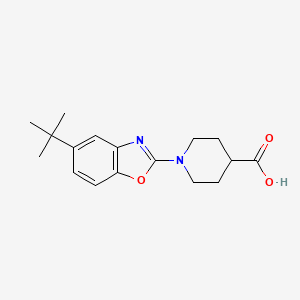

The compound of interest, 5-Methoxy-2-(methylthio)-1,3-benzoxazole, is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in the ring structure. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including material science and pharmaceuticals. Although the specific compound is not directly studied in the provided papers, related benzoxazole derivatives have been synthesized and evaluated for their properties and potential applications.

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and the introduction of various functional groups to the core structure. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure starting from 2-(pentafluorophenyl)benzazoles . Similarly, regioselective preparation of 5-amino- and 6-amino-1,3-benzoxazole-4,7-diones is achieved from symmetrical diaminophenol and aminoresorcinol . These methods could potentially be adapted for the synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often characterized using techniques such as X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of a related compound, methyl-2-(5-(4-methoxybenzylidene)-2,4-dioxotetrahydrothiazole-3-yl)propionate, was confirmed by X-ray analysis . Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are also employed to predict structural parameters and vibrational frequencies . These techniques would be relevant for analyzing the molecular structure of 5-Methoxy-2-(methylthio)-1,3-benzoxazole.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including interactions with amines, metalation, and reactions with electrophiles. For instance, 2-(2-oxopropylthio)benzoxazoles react with primary amines to afford 2-(2-hydroxyphenylimino)-4-methylthiazoles . Additionally, 1-(benzyloxy)-1,2,3-triazole undergoes directed lithiation and subsequent reaction with electrophiles to introduce different substituents . These reactions highlight the chemical versatility of benzoxazole derivatives and suggest potential pathways for further functionalization of 5-Methoxy-2-(methylthio)-1,3-benzoxazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure and substituents. For example, the presence of a methoxy group can affect the compound's solubility, acidity, and reactivity. The high acidity of the fluorophenol moiety in certain benzoxazole derivatives makes them sensitive to pH changes and suitable for use as fluorescent probes . The antiproliferative and antimicrobial activities of these compounds are also significant, as demonstrated by their effects on various cancer cell lines and microorganisms . These properties are important for understanding the potential applications of 5-Methoxy-2-(methylthio)-1,3-benzoxazole in biological systems.

科学研究应用

荧光纳米材料合成

苯并噁唑的衍生物,包括那些带有甲氧基和甲硫基取代基的衍生物,已被探索其在合成高荧光纳米纤维和微晶方面的潜力。通过溶剂交换法,证明了微小的化学改性可以显着影响颗粒形成类型,导致纳米纤维或微晶。这些化合物在固态下表现出强烈的蓝光发射,光致发光量子产率高达 38%。光谱特性和分子排列表明,这些衍生物是有希望的荧光纳米材料应用候选物,特别是在水性和生物介质中 (Ghodbane 等,2012)。

抗菌活性

一些研究探索了苯并噁唑衍生物的抗菌潜力。合成了包括苯并噁唑化合物在内的新型 1,2,4-三唑衍生物,并对各种微生物表现出良好至中等的活性。这些发现强调了苯并噁唑衍生物在开发具有治疗细菌感染潜力的新型抗菌剂方面的多功能性 (Bektaş 等,2007)。

抗癌特性

苯并噁唑衍生物已被研究其抗癌特性。某些化合物被发现对包括肺癌细胞在内的人类癌细胞系具有显着的体外抗增殖活性。这些化合物通过产生活性氧并促进自噬来诱导细胞凋亡,揭示了一种针对癌症的潜在治疗策略 (Hsieh 等,2017)。

胆碱酯酶抑制和抗氧化活性

最近对苯并噁唑和萘并噁唑类似物的研究证明了它们作为胆碱酯酶抑制剂的效力,这可能有利于治疗阿尔茨海默病等神经退行性疾病。此外,其中一些化合物显示出显着的抗氧化特性,进一步突出了它们在医学应用中的潜力 (Skrzypek 等,2022)。

作用机制

安全和危害

The safety data sheet for “5-Methoxy-2-(methylthio)-1,3-benzoxazole” advises against food, drug, pesticide or biocidal product use . In case of accidental release, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

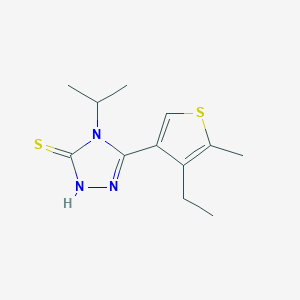

5-methoxy-2-methylsulfanyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-8)13-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSWJOYWWDMCCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-(methylthio)-1,3-benzoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)